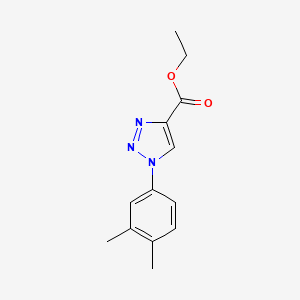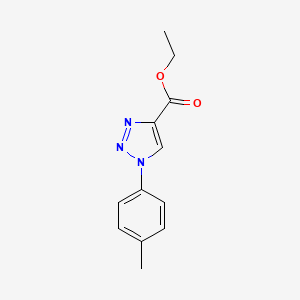
6-chloro-N-(3,5-dimethylphenyl)-4-methoxyquinoline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-N-(3,5-dimethylphenyl)-4-methoxyquinoline-2-carboxamide, or 6-Cl-DMQC, is an organic compound with a wide range of applications in scientific research. It is a quinoline-based compound, which is a heterocyclic aromatic organic compound containing a benzene ring fused to a pyridine ring. It is a valuable tool for scientists to study the biochemical and physiological effects of compounds in living organisms.
Wissenschaftliche Forschungsanwendungen
6-Cl-DMQC has a wide range of applications in scientific research. It has been used in the study of the effects of drugs on the central nervous system, as well as in the study of the effects of drugs on the cardiovascular system. It has also been used in the study of the effects of drugs on the gastrointestinal tract. Additionally, 6-Cl-DMQC has been used in the study of the effects of drugs on the immune system and on the endocrine system.
Wirkmechanismus
The mechanism of action of 6-Cl-DMQC is not completely understood. However, it is believed to act as an agonist at the 5-HT2A serotonin receptor and as an antagonist at the μ-opioid receptor, which are both found in the central nervous system. In addition, 6-Cl-DMQC is believed to act as an antagonist at the α2-adrenergic receptor, which is found in the cardiovascular system.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Cl-DMQC are not completely understood. However, it is believed to act as an agonist at the 5-HT2A serotonin receptor, which is found in the central nervous system, and as an antagonist at the μ-opioid receptor, which is also found in the central nervous system. In addition, 6-Cl-DMQC is believed to act as an antagonist at the α2-adrenergic receptor, which is found in the cardiovascular system. It is also believed to have anti-inflammatory, anti-nociceptive, and anti-depressant properties.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 6-Cl-DMQC in laboratory experiments is its ability to act as an agonist at the 5-HT2A serotonin receptor and as an antagonist at the μ-opioid receptor, which are both found in the central nervous system. In addition, 6-Cl-DMQC is believed to act as an antagonist at the α2-adrenergic receptor, which is found in the cardiovascular system. The main limitation of using 6-Cl-DMQC in laboratory experiments is its lack of specificity, as it can act on multiple receptors simultaneously.
Zukünftige Richtungen
There are a number of potential future directions for the use of 6-Cl-DMQC in scientific research. These include further studies into the biochemical and physiological effects of the compound, as well as studies into its potential therapeutic applications. Additionally, further research could be conducted into the structure-activity relationships of 6-Cl-DMQC and related compounds, in order to develop more specific and potent agonists and antagonists. Finally, further research could be conducted into the potential toxicological effects of 6-Cl-DMQC, in order to ensure its safe use in laboratory experiments and clinical trials.
Synthesemethoden
6-Cl-DMQC can be synthesized through a two-step reaction involving the condensation of N-(3,5-dimethylphenyl)-4-methoxyquinoline-2-carboxylic acid with thionyl chloride and subsequent reaction with 6-chloro-1,3-dihydro-2H-benzimidazole-2-thione. The reaction is shown in the following equation:
C_16H_16NO_3 + SOCl_2 → C_16H_13ClNO_4S + HCl
C_16H_13ClNO_4S + C_6H_4N_2S → C_16H_16ClN_3O_3S
Eigenschaften
IUPAC Name |
6-chloro-N-(3,5-dimethylphenyl)-4-methoxyquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-11-6-12(2)8-14(7-11)21-19(23)17-10-18(24-3)15-9-13(20)4-5-16(15)22-17/h4-10H,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDGUVRTAVCUBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=NC3=C(C=C(C=C3)Cl)C(=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-(5-chloro-2-methylphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515743.png)
![N-(2-chloro-4-methylphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515749.png)
![N-(4-chlorophenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515752.png)
![N-(3-chloro-4-methoxyphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515758.png)